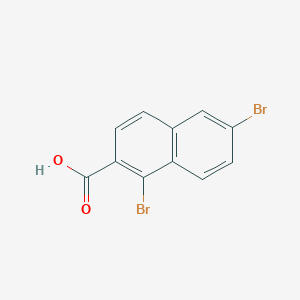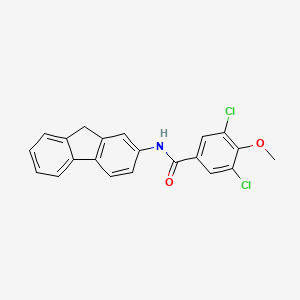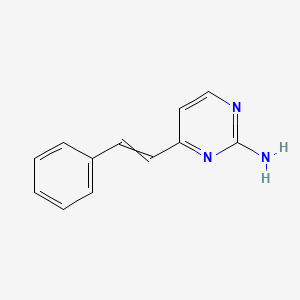
1,6-Dibromonaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibromonaphthalene-2-carboxylic acid is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of two bromine atoms attached to the naphthalene ring at positions 1 and 6, and a carboxylic acid group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dibromonaphthalene-2-carboxylic acid can be synthesized through a series of bromination and carboxylation reactions. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromonaphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dibromonaphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with additional functional groups.
Reduction Reactions: The bromine atoms can be reduced to form naphthalene-2-carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives.
Oxidation Reactions: Products include naphthalene diols and quinones.
Reduction Reactions: The major product is naphthalene-2-carboxylic acid.
Aplicaciones Científicas De Investigación
1,6-Dibromonaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,6-dibromonaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atoms and carboxylic acid group play a crucial role in its reactivity and binding affinity to different substrates. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other functional groups, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dibromonaphthalene: Similar in structure but with bromine atoms at positions 1 and 5.
1,4-Dibromonaphthalene: Bromine atoms are at positions 1 and 4.
2,6-Dibromonaphthalene: Bromine atoms are at positions 2 and 6.
Uniqueness
1,6-Dibromonaphthalene-2-carboxylic acid is unique due to the specific positioning of the bromine atoms and the carboxylic acid group, which imparts distinct chemical properties and reactivity. This unique structure makes it a valuable compound for targeted chemical synthesis and research applications .
Propiedades
Fórmula molecular |
C11H6Br2O2 |
|---|---|
Peso molecular |
329.97 g/mol |
Nombre IUPAC |
1,6-dibromonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6Br2O2/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5H,(H,14,15) |
Clave InChI |
SGTZWMPXSVWXOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2Br)C(=O)O)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12462589.png)
![2-{[4-(2,4-Dichlorophenoxy)phenyl]carbamoyl}benzoic acid](/img/structure/B12462603.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B12462610.png)
![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate](/img/structure/B12462617.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12462620.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12462623.png)
![N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12462638.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12462645.png)
![4-Chloro-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12462652.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B12462658.png)

![2-(4-Fluorophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B12462661.png)
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462668.png)

